Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17692214
InChI: InChI=1S/C8H11N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h4,9H,2-3,5H2,1H3
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate

CAS No.:

Cat. No.: VC17692214

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate -

Specification

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Standard InChI InChI=1S/C8H11N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h4,9H,2-3,5H2,1H3
Standard InChI Key WMGYLLOUHGJALO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2CNCCN2N=C1

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate . Alternative names include:

  • Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate

  • SCHEMBL20691628

  • AKOS040811746 .

Its CAS Registry Number is 2091610-44-3, and it is cataloged under the European Community (EC) number EN300-332140 .

Molecular and Stereochemical Features

The compound consists of a fused pyrazolo[1,5-a]pyrazine core, with a methyl ester group at position 3 and partial saturation across the pyrazine ring (Figure 1). Key structural attributes include:

  • Bicyclic framework: A six-membered pyrazine ring fused to a five-membered pyrazole ring.

  • Saturation: The pyrazine ring exists in a partially hydrogenated state (4,5,6,7-tetrahydro), conferring conformational flexibility .

  • Functional groups: A carboxylate ester at position 3 enhances solubility and serves as a handle for derivatization.

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight181.19 g/mol
XLogP3-AA-0.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bond Count2
Topological Polar SA56.2 Ų

Synthesis and Derivatives

Synthetic Pathways

While no direct synthesis protocols for methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate are publicly documented, analogous compounds provide insights into potential routes. For example, ethyl 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride (CAS 2639436-68-1) is synthesized via cyclization of hydrazine derivatives with diketones, followed by esterification. A similar approach—substituting ethyl with methyl groups—could yield the target compound.

Structural Analogs and Modifications

  • Ethyl 4-methyl variant: The hydrochloride salt (CID 155970394) shares the core structure but includes a methyl group at position 4 and an ethyl ester.

  • 6-Methyl derivative: 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CID 131597471) lacks the carboxylate group but retains the saturated pyrazine ring.

These analogs highlight the versatility of the pyrazolo-pyrazine scaffold for functionalization, enabling tailored physicochemical and biological properties.

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